molecular formula C19H22ClN3 B5911917 4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine

Cat. No. B5911917
M. Wt: 327.8 g/mol
InChI Key: IATKSYNVQJOVIS-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine, also known as Trazodone, is a psychoactive compound that is primarily used as an antidepressant medication. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is a highly researched compound, and its unique chemical properties make it an important molecule for scientific research.

Mechanism of Action

4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine's mechanism of action is not fully understood, but it is believed to work by blocking serotonin receptors and inhibiting the reuptake of serotonin in the brain. This results in increased levels of serotonin in the brain, which can help to regulate mood and reduce symptoms of depression.
Biochemical and Physiological Effects:
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine has a number of biochemical and physiological effects. It has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain. Additionally, it can cause sedation, dizziness, and other side effects. 4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine has also been shown to have antihistamine and alpha-adrenergic blocking properties.

Advantages and Limitations for Lab Experiments

4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has a well-established safety profile and has been extensively studied in humans. However, there are also limitations to its use in lab experiments. 4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine can have variable effects depending on the individual, and its mechanism of action is not fully understood.

Future Directions

There are a number of future directions for research on 4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, it may have applications in treating other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine is a highly researched compound with a unique chemical structure and a wide range of potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to be effective in treating depression, anxiety, and insomnia. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine can be synthesized through a variety of methods. One common method involves the reaction of 4-chlorobenzyl chloride with N-(1-phenylethyl)piperazine in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to yield the final product.

Scientific Research Applications

4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating depression, anxiety, and insomnia. Additionally, it has been investigated for its potential use in treating Alzheimer's disease, schizophrenia, and other psychiatric disorders.

properties

IUPAC Name

(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3/c1-16(18-5-3-2-4-6-18)21-23-13-11-22(12-14-23)15-17-7-9-19(20)10-8-17/h2-10H,11-15H2,1H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATKSYNVQJOVIS-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine

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